2-fluoroBenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVXTZVBPYPQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-99-4 | |

| Record name | 52200-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-fluorobenzenesulfonyl fluoride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluorobenzenesulfonyl Fluoride

Introduction

This compound is a unique organic compound characterized by the presence of two fluorine atoms attached to a benzene sulfonyl scaffold—one directly to the aromatic ring at the ortho position and the other to the sulfur atom of the sulfonyl group.[1] This dual-fluorine substitution imparts a distinct set of physicochemical properties that make it a valuable reagent and building block, particularly in the fields of organic synthesis, medicinal chemistry, and drug development.[1] Its growing importance stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) moiety, which, compared to the more traditional sulfonyl chloride, offers a compelling balance of stability and selective reactivity.[2] This group is notably more resistant to hydrolysis and thermolysis, yet it can act as a potent electrophile for forming covalent bonds with specific nucleophilic residues in proteins, such as serine, threonine, and lysine.[2][3]

This guide provides a comprehensive technical overview of the core . It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the compound's unique characteristics for synthesis, covalent probe development, and the design of novel therapeutics.

Molecular Identity and Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted at adjacent positions with a fluorine atom and a sulfonyl fluoride group.

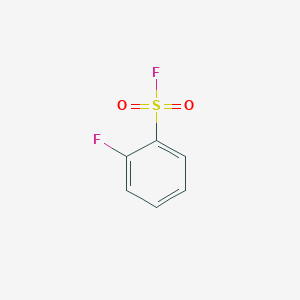

Caption: Molecular structure of this compound.

The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 52200-99-4 | [4] |

| Molecular Formula | C₆H₄F₂O₂S | [1][4] |

| Molecular Weight | 178.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| InChI | 1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| SMILES | FC1=CC=CC=C1S(=O)(F)=O |

Physicochemical Properties

This compound is a liquid at ambient temperature with a characteristically irritating odor.[1] Its physical properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value(s) | Source(s) |

| Boiling Point | 197 - 198 °C | [1] |

| 90 - 94 °C (at 10 Torr) | [5] | |

| Density | 1.421 g/mL at 25 °C | [6] |

| 1.469 g/mL at 25 °C | [1] | |

| Refractive Index (n/D) | 1.476 | [6] |

| Flash Point | 106.67 °C (224.0 °F) | |

| 84.4 °C | [1] | |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane); reacts with water. | [1] |

Chemical Reactivity and Stability

The Sulfonyl Fluoride Moiety: A Tunable Electrophile

The sulfonyl fluoride (-SO₂F) group is the primary center of reactivity. It is a highly stable functional group that is notably resistant to hydrolysis under neutral conditions, a stark contrast to the more labile sulfonyl chlorides.[2] However, its sulfur atom is sufficiently electrophilic to react with strong nucleophiles. This "Goldilocks" reactivity has made sulfonyl fluorides prominent in the field of covalent inhibitor design and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[3][6] The reaction proceeds via nucleophilic substitution at the sulfur center, displacing the fluoride ion. Common nucleophiles include the side chains of amino acid residues like serine, threonine, tyrosine, and lysine, making it an invaluable "warhead" for probing protein function and developing targeted therapeutics.[3]

Influence of the Ortho-Fluoro Substituent

The fluorine atom on the benzene ring exerts a strong electron-withdrawing inductive effect.[1] This effect has two major consequences:

-

It decreases the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution reactions. Any substitution that does occur is preferentially directed to the meta-position.[1]

-

It can subtly modulate the electrophilicity of the adjacent sulfonyl sulfur atom, influencing its reactivity with nucleophiles.

Stability and Handling

This compound is stable under standard storage conditions but is reactive towards water and bases, which can cause hydrolysis to the corresponding sulfonic acid.[1] Therefore, it is crucial to store the compound in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container.[1][4][5]

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves a halogen exchange (Halex) reaction starting from its sulfonyl chloride precursor, 2-fluorobenzenesulfonyl chloride.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Halogen Exchange Fluorination

This protocol describes a representative procedure for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It must be anhydrous because the presence of water would lead to the hydrolysis of the starting material and product.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent choice because it is a polar aprotic solvent that helps to solubilize the potassium fluoride and promotes the nucleophilic substitution reaction.[1]

-

Temperature: Elevated temperatures are typically required to drive the halogen exchange to completion.

Step-by-Step Methodology:

-

To a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous potassium fluoride (KF).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Add 2-fluorobenzenesulfonyl chloride to the suspension.

-

Heat the reaction mixture with vigorous stirring for several hours, monitoring the reaction progress by an appropriate technique (e.g., GC-MS or ¹⁹F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium chloride (KCl) byproduct and excess KF.

-

The crude product in the DMF filtrate can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization (A Predictive Approach)

-

¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and one for the sulfonyl fluoride (S-F). The chemical shifts of aromatic fluorines are highly sensitive to their electronic environment.[7] We would anticipate complex splitting patterns for both signals due to F-F and H-F coupling.

-

¹H NMR Spectroscopy: The four protons on the aromatic ring will appear as a complex series of multiplets in the aromatic region of the spectrum. The complexity arises from both proton-proton (ortho, meta, para) and proton-fluorine coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl group. Characteristic peaks would include the asymmetric and symmetric S=O stretching vibrations, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. A C-F stretching band would also be present.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.16. Common fragmentation patterns would likely involve the loss of the sulfonyl fluoride group or cleavage of the S-F bond.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for chemists and biologists.

-

Intermediate for Fluorinated Compounds: It serves as a key building block for introducing the 2-fluorophenylsulfonyl moiety into more complex molecules.[1]

-

Covalent Probe and Warhead in Drug Discovery: The sulfonyl fluoride group is an increasingly popular covalent "warhead" for drug discovery.[3] Its balanced stability and reactivity allow for the design of highly selective covalent inhibitors that can target specific amino acid residues in a protein of interest, leading to prolonged and potent biological effects. The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[8][9][10]

-

Click Chemistry Reagent: As a SuFExable hub, it can participate in click chemistry reactions, enabling the rapid and efficient assembly of complex molecular architectures.[6]

Safety and Hazard Information

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS05 (Corrosion) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [11] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [11] |

Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]

References

- This compound - bouling chemical co., limited.

- This compound 95 52200-99-4 - Sigma-Aldrich.

- This compound 95 52200-99-4 - Sigma-Aldrich.

- This compound 95 52200-99-4 - Sigma-Aldrich.

- 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich.

- 2-Fluorobenzenesulfonyl chloride 2905-21-7 - Guidechem.

- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google P

- This compound - Achmem.

- 2905-21-7 Cas No.

- This compound CAS#: 52200-99-4 - ChemicalBook.

- 2-Fluorobenzenesulfonyl chloride | 2905-21-7 - ChemicalBook.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform

- 2-Fluorobenzenesulphonyl chloride | C6H4ClFO2S | CID 137761 - PubChem.

- 2-Fluorobenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd.

- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google P

- SAFETY D

- Sulfonyl Fluorides - Enamine.

- Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central.

- Fluorine in drug discovery: Role, design and case studies.

- SAFETY D

- 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum - ChemicalBook.

- 4-fluorobenzenesulfonyl fluoride | CAS#:368-85-4 | Chemsrc.

- Applications of Fluorine in Medicinal Chemistry - PubMed.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Bentham Science.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC - NIH.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH.

- Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 - Smolecule.

- Fluorine NMR.

- 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich.

- N-Fluorobenzenesulfonimide(133745-75-2) 1H NMR spectrum - ChemicalBook.

- Sulfuryl fluoride - the NIST WebBook - National Institute of Standards and Technology.

- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

Sources

- 1. This compound | CAS 701-16-6 | Properties, Uses, Safety & Supplier in China [boulingchem.com]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. achmem.com [achmem.com]

- 5. This compound CAS#: 52200-99-4 [m.chemicalbook.com]

- 6. 2-氟苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. biophysics.org [biophysics.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Fluorobenzenesulfonyl Fluoride

Introduction

2-Fluorobenzenesulfonyl fluoride is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive fluorine atoms, one on the aromatic ring and one in the sulfonyl fluoride group, which allow for diverse chemical modifications. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectral properties. The key features include an ortho-disubstituted benzene ring, a highly electronegative fluorine atom attached to the ring, and a sulfonyl fluoride (-SO₂F) functional group. These components give rise to characteristic signals in various spectroscopic techniques, which will be explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A standardized approach to acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Ensure the sample is free of particulate matter to avoid line broadening.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay (d1): 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Relaxation delay (d1): 2-5 seconds.

-

Number of scans: 128-1024, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Relaxation delay (d1): 1-5 seconds.

-

Number of scans: 16-64.

-

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

Caption: Workflow for IR spectral analysis.

Characteristic IR Absorptions (Predicted)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| S=O Asymmetric Stretch | 1420 - 1380 | Strong |

| S=O Symmetric Stretch | 1210 - 1170 | Strong |

| C-F Stretch (Aromatic) | 1270 - 1230 | Strong |

| S-F Stretch | 850 - 750 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| Ortho-disubstituted Bend | 770 - 735 | Strong |

-

Expertise & Experience: The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. [1]The C-F stretch of the aromatic fluorine and the S-F stretch will also be strong and characteristic. The pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the position of the out-of-plane C-H bending vibration below 800 cm⁻¹ can confirm the ortho-disubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that often yield a more prominent molecular ion peak.

Instrument Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Typically m/z 50-500.

The general procedure for mass spectrometric analysis is shown below:

Caption: Mass spectrometry analysis workflow.

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₆H₄F₂O₂S, with a molecular weight of 178.16 g/mol .

| m/z | Predicted Fragment | Fragment Structure |

|---|---|---|

| 178 | [M]⁺ | [C₆H₄F₂O₂S]⁺ |

| 114 | [M - SO₂]⁺ | [C₆H₄F₂]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

| 83 | [SO₂F]⁺ | [SO₂F]⁺ |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ |

| 64 | [SO₂]⁺ | [SO₂]⁺ |

-

Expertise & Experience: The molecular ion peak at m/z 178 should be observable, especially with soft ionization techniques. Under electron ionization, common fragmentation pathways for benzenesulfonyl derivatives involve the loss of SO₂. [2]Therefore, a significant peak at m/z 114 is anticipated. Further fragmentation could involve the loss of a fluorine atom to give the fluorophenyl cation at m/z 95. The sulfonyl fluoride cation at m/z 83 is also a likely fragment.

Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the principles behind these spectroscopic techniques and the characteristic features of the molecule's functional groups, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate and its derivatives. The provided protocols and interpretations serve as a valuable resource for both routine analysis and in-depth structural studies.

References

-

(No author given). Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

(No author given). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Available at: [Link]

-

MDPI. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available at: [Link]

-

Semantic Scholar. The Infrared Spectrum of SO2F2. Available at: [Link]

-

AIP Publishing. The Infrared Spectrum of SO2F2. The Journal of Chemical Physics. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

NIST. Benzenesulfonyl fluoride. Available at: [Link]

-

NIST. Benzenesulfonyl fluoride. Available at: [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

Fluorine notes. Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

Joseph-s-NMR-facility. 19Flourine NMR. Available at: [Link]

-

NIST. Mass spectra of fluorocarbons. Available at: [Link]

-

NIST. Sulfuryl fluoride. Available at: [Link]

-

University of California, Santa Barbara. Fluorine NMR. Available at: [Link]

-

PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Available at: [Link]

-

PubChem. Benzenesulfonyl fluoride. Available at: [Link]

-

National Institutes of Health. 19F chemical library and 19F-NMR for a weakly bound complex structure. Available at: [Link]

-

ScienceDirect. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

NIST. Sulfuryl fluoride. Available at: [Link]

-

NIST. Benzenesulfonyl fluoride, m-nitro-. Available at: [Link]

-

ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass... Available at: [Link]

-

ResearchGate. Figure 4. Mass spectrometry-based structure elucidation. Fragmentation... Available at: [Link]

Sources

A Technical Guide to the Synthesis of 2-Fluorobenzenesulfonyl Fluoride: Mechanisms, Protocols, and Field Insights

Introduction: The Ascendance of a Privileged Electrophile

2-Fluorobenzenesulfonyl fluoride (FBSF) has emerged as a cornerstone reagent in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance is anchored in its role as a precursor to sterically hindered sulfonamides and as a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The ortho-fluoro substituent provides unique conformational constraints and electronic properties, making FBSF a valuable building block for introducing the fluorosulfonyl moiety into complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to FBSF, focusing on the underlying mechanisms, detailed experimental protocols, and the strategic rationale behind procedural choices.

Primary Synthetic Pathway: Diazotization and Fluoro-Sulfonylation

The most established route to this compound begins with the readily available 2-aminobenzenesulfonic acid (Orthanilic acid). This multi-step synthesis is a modification of classical Sandmeyer and Balz-Schiemann reactions, adapted for the concurrent introduction of both the sulfonyl fluoride and the aryl fluoride moieties.

Mechanism Deep Dive: A Tale of Two Fluorinations

The overall transformation proceeds through two critical stages, each involving the introduction of a fluorine atom through distinct mechanisms.

-

Formation of the Sulfonyl Chloride: The synthesis initiates with the conversion of the sulfonic acid group to a more reactive sulfonyl chloride. This is typically achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The amine group is often protected as a hydrochloride salt during this step to prevent unwanted side reactions.

-

Diazotization: The aromatic amine is then converted into a diazonium salt. This is a cornerstone reaction in aromatic chemistry, where the amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt.[1][2][3] Maintaining cryogenic temperatures is critical to prevent the premature decomposition of this unstable intermediate.

-

The Balz-Schiemann-type Fluorination: The diazonium salt is subsequently treated with a fluoride source, classically fluoroboric acid (HBF₄), to form an aryldiazonium tetrafluoroborate salt.[1][4][5] This salt is often more stable and can sometimes be isolated.[6] Upon gentle heating, this intermediate undergoes thermal decomposition. The diazonium group departs as nitrogen gas (N₂), a thermodynamically highly favorable process, generating a transient and highly electrophilic aryl cation.[1][4] This cation is immediately trapped by a fluoride ion from the tetrafluoroborate counter-anion, forming the C-F bond in an Sɴ1-type process.[4][6]

-

Halogen Exchange on the Sulfonyl Group: Concurrently or in a subsequent step, the sulfonyl chloride intermediate undergoes halogen exchange with a fluoride source (e.g., potassium fluoride or HF) to form the final sulfonyl fluoride.

The following diagram illustrates the core mechanistic pathway starting from the key diazonium salt intermediate.

Caption: Mechanism of FBSF synthesis via diazotization.

Experimental Protocol: Diazotization Route

This protocol synthesizes insights from established diazotization and fluorination procedures.[7][8]

Materials:

-

2-Aminobenzenesulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Hydrofluoric acid (HF, 48% aqueous solution) or Potassium bifluoride (KHF₂)

-

Ice

-

Diethyl ether

Procedure:

-

Formation of 2-Aminobenzenesulfonyl Chloride: In a fume hood, carefully add 2-aminobenzenesulfonic acid (1 mol) in portions to phosphorus pentachloride (1.1 mol) with vigorous stirring. The reaction is exothermic. Once the initial reaction subsides, heat the mixture gently (e.g., on a water bath at 50-60 °C) for 1-2 hours until the evolution of HCl gas ceases. Cool the mixture and cautiously treat with crushed ice to decompose the excess PCl₅. The resulting solid is crude 2-aminobenzenesulfonyl chloride hydrochloride.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 mol) in water. Suspend the crude 2-aminobenzenesulfonyl chloride hydrochloride in a mixture of concentrated HCl and water, and cool to 0 °C in an ice-salt bath. Slowly add the sodium nitrite solution dropwise, ensuring the temperature does not rise above 5 °C. Stir for 1 hour at this temperature.

-

Fluorination: Caution: Hydrofluoric acid is extremely corrosive and toxic. Use appropriate PPE and engineering controls. Slowly and carefully add the cold diazonium salt solution to a chilled solution of aqueous hydrofluoric acid (48%, ~5-6 mol). A precipitate of the diazonium salt may form.

-

Decomposition: Allow the mixture to warm slowly to room temperature, then heat gently to 40-50 °C. Nitrogen gas will evolve. The decomposition should be controlled by cooling if it becomes too vigorous.

-

Work-up and Isolation: After gas evolution ceases, cool the reaction mixture. Extract the product with diethyl ether (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Alternative Pathway: Halogen Exchange (Halex) Fluorination

An alternative, often more scalable, approach is the direct halogen exchange (Halex) reaction on a pre-existing chloro-substituted benzene ring. This method avoids the handling of potentially explosive diazonium salts.

Mechanism & Rationale

This synthesis starts from 2-chlorobenzenesulfonyl chloride. The process involves two distinct nucleophilic aromatic substitution (SɴAr) reactions.

-

Sulfonyl Chloride to Sulfonyl Fluoride: The more labile chlorine on the sulfonyl group is first exchanged for fluorine. This is typically done with a mild fluoride source like potassium fluoride.

-

Aryl Chloride to Aryl Fluoride: The C-Cl bond on the aromatic ring is significantly less reactive. To achieve this second substitution, more forcing conditions are required. The reaction is driven by high temperatures (170–250 °C) and is typically performed in a high-boiling point, polar aprotic solvent like sulfolane.[9][10] The use of an alkali metal fluoride, preferably potassium fluoride (KF), is standard.[9][10] Phase transfer catalysts, such as 18-crown-6 or quaternary ammonium salts, can be employed to increase the solubility and nucleophilicity of the fluoride anion in the organic phase, thereby improving reaction rates and yields.[9]

The following workflow diagram outlines the key stages of a Halex-based synthesis.

Caption: Experimental workflow for the Halex synthesis of FBSF.

Experimental Protocol: Halex Route

This protocol is based on procedures described in the patent literature for fluorination in polar aprotic solvents.[10][11]

Materials:

-

Anhydrous potassium fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Phase transfer catalyst (e.g., 18-crown-6), optional

Procedure:

-

Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add anhydrous sulfolane, 2-chlorobenzenesulfonyl chloride (1 mol), and anhydrous potassium fluoride (2.5 mol). Note: Using a molar excess of KF is crucial to drive the reaction to completion.

-

Reaction: Heat the stirred mixture under a nitrogen atmosphere. A typical temperature profile involves an initial heating phase to ~100-120 °C to facilitate the conversion of the sulfonyl chloride to the sulfonyl fluoride, followed by a ramp to a higher temperature (e.g., 200-220 °C) for several hours to effect the C-Cl to C-F exchange on the aromatic ring.[10]

-

Monitoring: The reaction progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and intermediates.

-

Isolation: Once the reaction is complete, cool the mixture slightly. The product can be isolated directly from the reaction mixture by vacuum distillation.[9]

-

Purification: The collected distillate can be redistilled under vacuum to achieve high purity.

Comparative Analysis of Synthetic Routes

| Feature | Diazotization Route | Halogen Exchange (Halex) Route |

| Starting Material | 2-Aminobenzenesulfonic acid | 2-Chlorobenzenesulfonyl chloride |

| Key Reagents | NaNO₂, PCl₅, HF/HBF₄ | Anhydrous KF, Sulfolane |

| Temperature | 0-5 °C (Diazotization), 40-50 °C (Decomposition) | 170-250 °C |

| Primary Hazard | Unstable/explosive diazonium salts, highly toxic HF | High temperatures, high-boiling solvent |

| Scalability | Moderate; safety concerns with diazonium salts | High; well-suited for industrial scale |

| Advantages | Utilizes inexpensive starting material | Avoids diazonium intermediates; simpler one-pot process |

| Disadvantages | Multiple steps; hazardous intermediates | High energy input; requires specialized solvent |

Safety and Handling Considerations

The synthesis of this compound involves several hazardous materials and reaction conditions that demand rigorous safety protocols.

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE, including acid-resistant gloves and face shields.

-

Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry.[6] Protocols should be designed to use them in situ and avoid isolation. The decomposition reaction can be highly exothermic and must be carefully controlled.[6]

-

Hydrofluoric Acid (HF): Extremely corrosive and toxic. Contact can cause severe, painful burns that may not be immediately apparent. Always use in a specialized fume hood with calcium gluconate gel readily available as a first aid measure.

-

High-Temperature Reactions: The Halex route requires very high temperatures, posing a risk of thermal burns and potential runaway reactions if not properly controlled. Ensure proper temperature monitoring and control systems are in place.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The classical approach via diazotization of 2-aminobenzenesulfonic acid remains a viable laboratory-scale method, leveraging inexpensive starting materials. For industrial-scale production, the high-temperature halogen exchange (Halex) route offers superior scalability and avoids the inherent hazards of diazonium salt intermediates. The choice of synthetic route ultimately depends on the desired scale, available equipment, and the safety infrastructure in place. As the demand for sophisticated fluorinated building blocks continues to grow, robust and efficient syntheses of FBSF will remain of critical importance to the scientific community.

References

- Grokipedia. Balz–Schiemann reaction.

- Google Patents. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.

- Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- Wikipedia. Balz–Schiemann reaction.

- Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation.

- Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

- National Institutes of Health. Facile synthesis of sulfonyl fluorides from sulfonic acids.

- MDPI. Synthetic Routes to Arylsulfonyl Fluorides.

- Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Thieme. A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant.

- Scientific Update. The Balz-Schiemann Reaction.

- National Institutes of Health. Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor.

- PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.

- Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 2-Aminobenzenesulfonic acid.

- Google Patents. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.

- Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source.

- Google Patents. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.

- Royal Society of Chemistry. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts.

- The Synthesis of Azo Dyes.

- MilliporeSigma. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7.

- MilliporeSigma. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich.

- Science of Synthesis. 12.2. Replacement of Halogens by Fluorine and Addition of Fluorine to C = C Bonds with Antimony(V) Fluoride and Fluoroantimonate.

- Royal Society of Chemistry. Halogenations of substituted 2-alkylquinoline with iodine and halide exchange with AgF2.

- Chegg. Azo dye reaction: 2-aminobenzenesulfonic acid + | Chegg.com.

Sources

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]

- 3. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. 2-Aminobenzenesulfonic acid [dyestuffintermediates.com]

- 8. Azo dye reaction: 2-aminobenzenesulfonic acid + | Chegg.com [chegg.com]

- 9. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

- 10. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 11. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 12. 2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. 2-フルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Fluorobenzenesulfonyl Fluoride for Advanced Synthesis

This guide provides an in-depth technical overview of 2-fluorobenzenesulfonyl fluoride (CAS No. 52200-99-4), a versatile reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the practical insights and causal relationships that govern its use in complex molecular synthesis.

Introduction: The Strategic Advantage of a Fluorinated Sulfonyl Fluoride

This compound is a colorless to light yellow liquid that holds a strategic position in the toolbox of synthetic chemistry.[1] Its utility stems from the unique combination of a reactive sulfonyl fluoride group and a fluorine-substituted aromatic ring. The sulfonyl fluoride moiety is a robust and selectively reactive electrophile, known for its stability and privileged role in forming covalent bonds with biological targets.[2][3] The presence of the ortho-fluorine atom on the benzene ring further modulates the electronic properties and reactivity of the molecule, offering fine-tuning capabilities that are highly sought after in the design of novel therapeutics and advanced materials.[1][4] This guide will provide a comprehensive exploration of this valuable building block, moving from its fundamental properties to its sophisticated applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52200-99-4 | [2][5] |

| Molecular Formula | C₆H₄F₂O₂S | [2][5] |

| Molecular Weight | 178.16 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 202-204 °C | [1] |

| Density | 1.421 - 1.474 g/mL at 25 °C | [1] |

| Refractive Index | n/D 1.476 | [2] |

| Flash Point | 106.67 °C | [2] |

| Solubility | Soluble in many organic solvents; reacts with water. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on data from closely related analogs.[1][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached fluorine and sulfonyl fluoride groups, and the signals for carbons bonded to or near the fluorine atoms will exhibit C-F coupling, which can be complex due to long-range couplings.[7]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and is expected to show two distinct signals. One signal will correspond to the fluorine atom on the benzene ring (typically in the range of -100 to -130 ppm relative to CFCl₃), and the other will be from the sulfonyl fluoride group (typically in the range of +40 to +70 ppm relative to CFCl₃).[6][8][9][10] The signals will likely exhibit coupling to each other and to the aromatic protons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the S=O stretching of the sulfonyl group (around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) and the S-F bond (around 800-900 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and effective laboratory-scale preparation involves the fluorination of the corresponding sulfonyl chloride or a fluorodesulfonylation reaction.

Experimental Protocol: Synthesis via Fluorodesulfonylation

This protocol is adapted from a patented procedure and illustrates a high-temperature fluorination approach.[11] The rationale behind this method is the displacement of a sulfonyl fluoride group with a fluoride ion at elevated temperatures, a process driven by the thermodynamic stability of the resulting aryl fluoride.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine o-benzenedisulfonyl fluoride (1.0 eq), potassium fluoride (KF, approximately 1.5-2.0 eq), and a high-boiling polar aprotic solvent such as sulfolane.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions with moisture at high temperatures.

-

Heating: Heat the reaction mixture to 200-215 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the fluorodesulfonylation reaction.

-

Reaction Monitoring: Maintain the temperature for approximately 45 minutes. The progress of the reaction can be monitored by techniques such as GC-MS or ¹⁹F NMR if desired, by carefully taking aliquots from the reaction mixture.

-

Purification: After the reaction is complete, replace the condenser with a short-path distillation apparatus. The product, this compound, is then distilled directly from the reaction mixture under reduced pressure. This in-situ purification is efficient for separating the volatile product from the non-volatile salts and solvent.

-

Characterization: Confirm the identity and purity of the collected product using the spectroscopic methods outlined in the previous section.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the sulfonyl fluoride group, which serves as an excellent electrophilic partner for a variety of nucleophiles.

Sulfonamide Bond Formation

A cornerstone reaction of sulfonyl fluorides is their reaction with primary and secondary amines to form highly stable sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.

Diagram of Sulfonamide Formation:

Sources

- 1. rsc.org [rsc.org]

- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

molecular structure of 2-fluorobenzenesulfonyl fluoride

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Fluorobenzenesulfonyl Fluoride

Executive Summary: this compound is a pivotal reagent in modern medicinal chemistry and chemical biology. Its unique molecular architecture, featuring two distinct fluorine environments, underpins its utility as a versatile chemical probe and a key connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and reactivity, with a focus on its application in the development of covalent therapeutics and complex molecular assemblies. We delve into the causality behind its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Modern Covalent Warhead

This compound (CAS No. 52200-99-4) is an aromatic organic compound with the chemical formula C₆H₄F₂O₂S.[1] Its structure is characterized by a benzene ring substituted at the ortho position with a fluorine atom and a sulfonyl fluoride (-SO₂F) functional group. This substitution pattern gives rise to distinct physical and chemical properties that have positioned it as a compound of significant interest.

The resurgence of covalent drugs has highlighted the need for electrophilic "warheads" with tunable reactivity and high stability. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis while maintaining selective reactivity with strong nucleophiles.[2] This balanced reactivity profile is central to their use in targeting nucleophilic amino acid residues (such as lysine, serine, or tyrosine) in proteins, forming stable covalent bonds.[1] Consequently, this compound serves as a foundational scaffold for designing highly specific covalent inhibitors and chemical probes.

Furthermore, the sulfonyl fluoride moiety is the cornerstone of SuFEx click chemistry, a powerful set of reactions for reliably building robust S-O or S-N linkages.[1] The presence of the second fluorine atom on the aromatic ring allows for further synthetic modification or can be used to modulate the electronic properties and reactivity of the sulfonyl fluoride group.

Molecular Structure and Physicochemical Properties

Core Structure and Conformational Analysis

The consists of a planar benzene ring with the sulfonyl fluoride group and a fluorine atom attached to adjacent carbon atoms (C1 and C2, respectively).

While a definitive crystal structure for this compound is not publicly available, structural data from closely related aromatic sulfonyl fluorides provide critical insights.[2]

-

S-F Bond: The sulfur-fluorine bond in the -SO₂F group is notably short and strong. In analogous structures, this bond length is approximately 1.546 Å, which is considerably shorter and more robust than the corresponding S-Cl bond in sulfonyl chlorides (~2.019 Å).[2] This accounts for the enhanced thermal and chemical stability of sulfonyl fluorides.

-

Conformation: The -SO₂F group is not coplanar with the benzene ring. X-ray crystallography on similar compounds reveals that one of the sulfonyl oxygens and the fluorine atom of the -SO₂F group are positioned above and below the plane of the aromatic ring. For example, the torsion angle between the C1-C2 bond of the ring and the S-F bond can be around 60-70°, a conformation that minimizes steric hindrance and influences intermolecular interactions.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52200-99-4 | [1] |

| Molecular Formula | C₆H₄F₂O₂S | [1] |

| Molecular Weight | 178.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.421 g/mL at 25 °C | |

| Boiling Point | 90-94 °C at 10 Torr | [3] |

| Refractive Index (n/D) | 1.476 | [1] |

| Flash Point | 106.67 °C | [1] |

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure requires detailed spectroscopic analysis. While fully assigned spectra for this specific compound are not widely published, the expected features can be reliably predicted based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound, particularly due to the presence of the ¹⁹F nucleus.

-

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[4] The spectrum of this compound is expected to show two distinct signals:

-

Sulfonyl Fluoride (-SO₂F): Aryl sulfonyl fluorides typically resonate in the range of +60 to +70 ppm relative to CFCl₃.[5][6] This signal will likely appear as a doublet due to coupling with the ortho C-H proton.

-

Aromatic Fluoride (Ar-F): The fluorine atom attached directly to the benzene ring is expected to have a chemical shift in the region of -110 to -120 ppm.[5] Its multiplicity will be complex due to couplings with adjacent aromatic protons.

-

-

¹H NMR: The proton spectrum will be complex and characteristic of a 1,2-disubstituted benzene ring. Four protons are expected in the aromatic region (~7.0-8.5 ppm), exhibiting complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: Standard proton-decoupled ¹³C NMR spectra for compounds containing fluorine can be complex due to strong, long-range carbon-fluorine couplings.[7] The spectrum is expected to show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine (C-F and C-SO₂F) will appear as doublets with large one-bond coupling constants (¹JCF). Other carbons will also exhibit smaller, long-range C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational frequencies for this compound would include:

-

S=O Stretching: Strong, characteristic absorption bands for asymmetric and symmetric stretching of the sulfonyl group, typically found around 1380-1415 cm⁻¹ and 1180-1200 cm⁻¹, respectively.

-

S-F Stretching: A strong band expected in the region of 800-850 cm⁻¹.

-

C-F Stretching: A strong absorption typically found in the 1200-1300 cm⁻¹ range.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

In mass spectrometry, this compound (MW: 178.16) is expected to show a clear molecular ion peak (M⁺) at m/z ≈ 178. The isotopic pattern will be characteristic for a compound containing sulfur. Common fragmentation pathways would likely involve the loss of the sulfonyl fluoride group (-SO₂F) or its components.

Synthesis and Reactivity

Synthetic Protocol: Halogen Exchange

The most common and reliable method for synthesizing aryl sulfonyl fluorides is through halogen exchange from the corresponding aryl sulfonyl chloride. This approach leverages the high stability of the S-F bond as a thermodynamic driving force.

Protocol: Synthesis of this compound from 2-Fluorobenzenesulfonyl Chloride

-

Objective: To prepare this compound via nucleophilic fluoride exchange on 2-fluorobenzenesulfonyl chloride.

-

Reagents:

-

2-Fluorobenzenesulfonyl chloride (1.0 eq)

-

Anhydrous potassium fluoride (KF, ~2-3 eq)

-

Polar aprotic solvent (e.g., Sulfolane or anhydrous Acetonitrile)[8]

-

-

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: Anhydrous potassium fluoride is added to the flask, followed by the solvent (e.g., sulfolane). The precursor, 2-fluorobenzenesulfonyl chloride, is then added to the stirred suspension.

-

Reaction: The reaction mixture is heated to a temperature between 130 °C and 220 °C.[8] The optimal temperature depends on the solvent used. The progress of the reaction can be monitored by GC-MS or TLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium chloride (KCl) byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

-

Self-Validation and Trustworthiness: The purity of the final product must be confirmed using the analytical methods described in Section 3.0. ¹⁹F NMR is particularly effective for confirming the complete conversion of the -SO₂Cl group to -SO₂F, as the signal for the sulfonyl fluoride will be distinct from any starting material.

Chemical Reactivity: The SuFEx Mechanism

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, phenols, alcohols) in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).

The mechanism involves the direct attack of the nucleophile on the sulfur center, forming a pentavalent intermediate. The fluoride ion is an excellent leaving group, and its expulsion drives the reaction to completion, forming a stable sulfonate ester or sulfonamide linkage. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, enhancing its reactivity.

// Nodes Reactants [label="this compound + R-XH\n(Nucleophile, e.g., R-OH, R-NH2)", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#4285F4"]; Base [label="Base\n(e.g., Et3N)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate [label="Pentavalent Intermediate\n[Ar-S(O)2(F)(XR)]-", style="filled,dashed", fillcolor="#F1F3F4", color="#EA4335"]; Products [label="Product (Sulfonate/Sulfonamide)\n+ F-", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#34A853"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack on Sulfur"]; Base -> Reactants [label="Activates\nNucleophile", style=dashed, arrowhead=odot]; Intermediate -> Products [label="Fluoride Expulsion\n(Leaving Group)", color="#EA4335", penwidth=2]; } doto Generalized mechanism for the SuFEx reaction.

Applications in Drug Discovery and Chemical Biology

The unique stability-reactivity profile of the sulfonyl fluoride group makes it an invaluable tool for the modern drug hunter.

-

Covalent Probes: The -SO₂F group can form stable, covalent bonds with nucleophilic side chains of amino acids like serine, threonine, tyrosine, and lysine. This allows for the development of highly selective and potent irreversible inhibitors. By incorporating the this compound scaffold, researchers can design probes to map protein binding sites or develop drugs with prolonged pharmacodynamic effects.

-

SuFEx Click Chemistry: As a reliable and orthogonal reaction, SuFEx allows for the modular assembly of complex molecules. This compound can act as a versatile linker, connecting different molecular fragments (e.g., a targeting moiety and a payload) with a robust sulfonate or sulfonamide bridge. This is particularly powerful in fragment-based drug discovery and the synthesis of libraries of compounds for high-throughput screening.

Handling and Safety

This compound is a reactive chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9]

Conclusion

This compound is more than a simple fluorinated aromatic compound; it is a precision tool for modern chemical science. Its molecular structure, defined by the stable yet reactive sulfonyl fluoride group and an ortho-fluorine substituent, provides a unique platform for innovation. By understanding its fundamental properties—from spectroscopic signatures and conformational preferences to its predictable reactivity in SuFEx reactions—researchers can fully leverage its potential in designing next-generation covalent therapeutics, sophisticated biological probes, and complex molecular systems. This guide serves as a foundational resource for scientists aiming to harness the power of this versatile chemical entity.

References

- Bouling Chemical Co., Ltd. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information - Catalyst-free radical fluorination of sulfonyl hydrazides in water.

- Rhone-Poulenc Industries. (1983). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. U.S.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.).

- Rhone-Poulenc Industries. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.

- E. I. Du Pont De Nemours and Company. (1989). Process for the preparation of fluorinated benzene sulfonyl fluorides. U.S.

- Qin, H.-L., et al. (n.d.). A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant. Thieme E-Books & E-Journals.

- T. S. Anderson, et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- ChemicalBook. (n.d.). 2-FLUOROBENZOTRICHLORIDE(488-98-2) 13C NMR spectrum.

- Achmem. (n.d.). This compound.

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonyl chloride 97%.

- Sigma-Aldrich. (n.d.). This compound 95%.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. This compound 95 52200-99-4 [sigmaaldrich.com]

- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biophysics.org [biophysics.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 9. achmem.com [achmem.com]

An In-depth Technical Guide on the Theoretical Studies of 2-Fluorobenzenesulfonyl Fluoride Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Fluorobenzenesulfonyl fluoride is a pivotal reagent in modern organic synthesis, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique reactivity profile, influenced by the presence of an ortho-fluorine atom, presents both opportunities and challenges in the synthesis of novel chemical entities. This guide provides a comprehensive theoretical examination of the reactivity of this compound. We delve into the intricate electronic and steric effects imparted by the ortho-fluoro substituent and their influence on the mechanisms of nucleophilic substitution at the sulfonyl center. By synthesizing established principles of physical organic chemistry with insights from computational studies on related aryl sulfonyl systems, this document offers a predictive framework for understanding and harnessing the reactivity of this versatile molecule in drug discovery and chemical biology.

Introduction: The Privileged Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides have emerged as a superior class of electrophiles, striking a remarkable balance between stability and reactivity.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional stability to hydrolysis and are compatible with a wide range of reaction conditions.[2] This stability, however, does not render them inert. In the presence of appropriate nucleophiles and activating conditions, they undergo efficient substitution, a transformation that lies at the heart of SuFEx click chemistry.[3][4] This unique reactivity has propelled sulfonyl fluorides to the forefront of covalent inhibitor design and bioconjugation strategies.[5] The introduction of substituents onto the aromatic ring of arylsulfonyl fluorides allows for the fine-tuning of their electrophilicity and steric environment, thereby modulating their reactivity and selectivity.[6]

This guide focuses specifically on the theoretical underpinnings of the reactivity of this compound. The placement of a fluorine atom at the ortho position introduces a fascinating interplay of electronic and steric effects that significantly impacts the accessibility and electrophilicity of the sulfur center. A thorough understanding of these effects is paramount for the rational design of synthetic routes and the development of novel therapeutics.

The Influence of the Ortho-Fluoro Substituent: A Dichotomy of Effects

The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the electronic and steric influence of the ortho-fluorine atom on the sulfonyl group. These two effects often act in opposition, and their net impact determines the overall reaction rate and mechanism.

Electronic Effects: Inductive Withdrawal and Resonance

The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position due to its proximity to the sulfonyl group. The -I effect of the fluorine atom is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect. In the case of an ortho-fluoro substituent, this resonance donation of electron density to the aromatic ring could potentially decrease the electrophilicity of the sulfonyl sulfur. The overall electronic influence is a balance of these opposing effects. Computational studies on substituted aromatic systems can provide quantitative measures of these effects through the calculation of atomic charges and molecular electrostatic potentials.

Steric Effects: Hindrance at the Reaction Center

The presence of any substituent at the ortho position introduces steric hindrance around the sulfonyl group, potentially impeding the approach of a nucleophile.[6] This steric congestion can raise the energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate. The extent of this steric effect depends on the size of the nucleophile and the specific geometry of the transition state. Theoretical modeling, particularly the calculation of transition state structures and energies, is crucial for quantifying the steric impact of the ortho-fluoro group. A study on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides highlighted the significance of steric hindrance from an ortho-nitro group in affecting nucleophilic substitution.[6]

Mechanistic Considerations for Nucleophilic Substitution

The reaction of this compound with a nucleophile (Nu⁻) is anticipated to proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. Two primary pathways are generally considered for such reactions: a concerted S(_N)2-like mechanism and a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.

Concerted vs. Stepwise Mechanisms

A concerted mechanism involves a single transition state where the nucleophile attacks the sulfur atom and the fluoride leaving group departs simultaneously. In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the fluoride ion in a second step.

The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the sulfonyl fluoride. Theoretical calculations of the potential energy surface for the reaction can elucidate the operative mechanism by identifying the presence or absence of a stable intermediate and determining the relative energies of the transition states.

The following diagram illustrates the workflow for a computational investigation into the reaction mechanism:

Caption: A flowchart illustrating the computational workflow for investigating the reaction mechanism of this compound with a nucleophile.

Theoretical Protocols for Reactivity Analysis

A robust theoretical investigation of this compound reactivity involves a multi-faceted computational approach. Density Functional Theory (DFT) is a powerful tool for such studies.

Calculation of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors.[1] For this compound, the following descriptors are of particular interest:

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MEP would be expected to show a highly positive region around the sulfur atom, indicating its susceptibility to nucleophilic attack. The ortho-fluorine would also exhibit a negative potential.

-

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Calculation of the Fukui function for nucleophilic attack (f+) would pinpoint the sulfur atom as the primary reactive site.

-

Global Reactivity Descriptors: Indices such as electrophilicity (ω) and chemical hardness (η) provide a quantitative measure of the overall reactivity of the molecule. Comparing these values with those of unsubstituted benzenesulfonyl fluoride and other substituted analogs would provide a clear picture of the electronic impact of the ortho-fluoro group.

The following table summarizes key reactivity descriptors and their expected trends for this compound compared to benzenesulfonyl fluoride.

| Reactivity Descriptor | Expected Trend for this compound | Rationale |

| Electrophilicity Index (ω) | Increased | The strong inductive effect of the ortho-fluorine atom enhances the overall electrophilicity of the molecule. |

| Chemical Hardness (η) | Increased | The presence of the electronegative fluorine atom generally leads to a larger HOMO-LUMO gap, increasing chemical hardness. |

| Positive Charge on Sulfur | Increased | The -I effect of the ortho-fluorine will withdraw electron density from the sulfonyl group, increasing the partial positive charge on the sulfur atom. |

Transition State Analysis

The heart of a theoretical study of reactivity lies in the characterization of the transition states.

Step-by-Step Protocol for Transition State Calculation:

-

Initial Guess Geometry: Construct an initial guess for the transition state structure based on chemical intuition. For a nucleophilic attack on the sulfur atom, this would involve placing the nucleophile in close proximity to the sulfur, with an elongated S-F bond.

-

Optimization: Perform a transition state optimization calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). This will locate the saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates), confirming that the located transition state is the correct one for the reaction of interest.

The following diagram depicts the anticipated reaction profile for the nucleophilic substitution on this compound.

Caption: A representative reaction energy profile for the concerted nucleophilic substitution on this compound.

Conclusion and Future Directions

The reactivity of this compound is a nuanced interplay of electronic and steric effects. Theoretical studies, employing DFT calculations of reactivity descriptors and transition states, provide a powerful lens through which to understand and predict its behavior. The strong inductive effect of the ortho-fluorine atom is expected to enhance the electrophilicity of the sulfur center, while simultaneously presenting a steric barrier to nucleophilic attack. The balance of these factors will ultimately dictate the reaction kinetics and mechanism.

For drug development professionals and synthetic chemists, a deep understanding of these theoretical principles is invaluable. It enables the rational selection of nucleophiles, reaction conditions, and even the design of next-generation sulfonyl fluoride-based reagents with tailored reactivity profiles. Future theoretical investigations should focus on building a comprehensive library of calculated reaction barriers for this compound with a diverse set of biologically relevant nucleophiles. Such a database would be a significant asset in the ongoing quest for novel therapeutics and chemical probes.

References

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Center for Biotechnology Information. [Link]

-

Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. RSC Publishing. [Link]

-

Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing. [Link]

-

A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

-

An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University. [Link]

-

Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Center for Biotechnology Information. [Link]

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions. ResearchGate. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

-

A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. [Link]

-

Comparative Study of the Reactivities of Substituted 3-(benzoyl)benzyl Carbanions in Water and in DMSO. PubMed. [Link]

-

Nucleophilic substitution reactions with fluoride. ResearchGate. [Link]

-

Synthesis of Substituted N—F Benzenesulfonimides and Comparison of Their Fluorination Reactivity via Their Reactions with Silylenol Ethers. ResearchGate. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrophenyl X-Substituted-Benzenesulfonates and Y-Substituted-Phenyl 4-Nitrobenzenesulfonates with Azide Ion: Regioselectivity and Reaction Mechanism. ResearchGate. [Link]

Sources

- 1. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. 2-氟苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Solubility of 2-Fluorobenzenesulfonyl Fluoride in Organic Solvents for Research and Development

An In-depth Technical Guide

Abstract

2-Fluorobenzenesulfonyl fluoride (2-FSF) is a pivotal reagent in modern organic synthesis, particularly valued for its role as a versatile intermediate in the preparation of complex fluorine-containing molecules and its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1] Despite its growing importance, comprehensive quantitative data on its solubility in common organic solvents remains sparsely documented in publicly accessible literature. This guide provides researchers, chemists, and drug development professionals with a foundational understanding of the principles governing 2-FSF solubility. We synthesize its known physicochemical properties, offer a predictive framework for its behavior in various solvent classes based on chemical theory, and present a detailed, safety-conscious protocol for its experimental determination. This document is designed to bridge the existing data gap, enabling scientists to make informed decisions on solvent selection, reaction design, and process optimization.

Introduction to this compound (2-FSF)

1.1 Overview and Chemical Significance